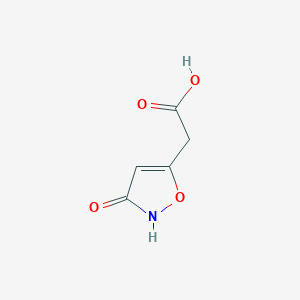
2-(3-Hydroxyisoxazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxyisoxazol-5-yl)acetic acid, also known as ibotenic acid, is a colorless crystalline substance with a molecular weight of 158.11 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its neuroactive properties and is found naturally in certain mushrooms, such as Amanita muscaria .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyisoxazol-5-yl)acetic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes . This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale batch reactors where the cycloaddition reactions are carried out under controlled conditions. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions: 2-(3-Hydroxyisoxazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2-(3-Hydroxyisoxazol-5-yl)acetic acid has a wide range of applications in scientific research:
作用機序
2-(3-Hydroxyisoxazol-5-yl)acetic acid exerts its effects primarily by acting as an agonist for glutamate receptors, specifically the NMDA and mGlu receptors . Upon binding to these receptors, it induces excitatory neurotransmission, leading to increased neuronal activity. This mechanism is utilized in research to study excitotoxicity and neurodegeneration .
類似化合物との比較
Kainic Acid: A potent neurotoxin similar to ibotenic acid, used in research to study excitotoxicity.
Uniqueness: 2-(3-Hydroxyisoxazol-5-yl)acetic acid is unique due to its dual role as a neurotoxin and a research tool for studying glutamate receptor-mediated excitotoxicity. Its ability to selectively target NMDA and mGlu receptors sets it apart from other similar compounds .
特性
分子式 |
C5H5NO4 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC名 |
2-(3-oxo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-4-1-3(10-6-4)2-5(8)9/h1H,2H2,(H,6,7)(H,8,9) |
InChIキー |
WPMUQANSUHHDJD-UHFFFAOYSA-N |
正規SMILES |
C1=C(ONC1=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















